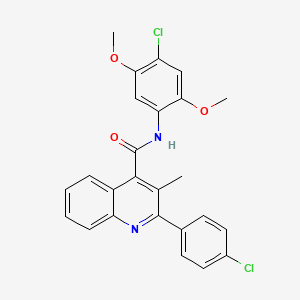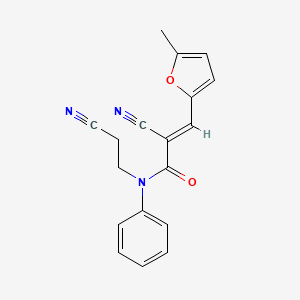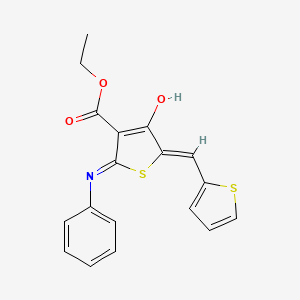
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 4-chloro-2,5-dimethoxyaniline, 4-chlorobenzaldehyde, and 3-methylquinoline-4-carboxylic acid.
Condensation Reaction: The initial step could involve the condensation of 4-chloro-2,5-dimethoxyaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base may undergo cyclization with 3-methylquinoline-4-carboxylic acid under acidic or basic conditions to form the quinoline core.
Amidation: The final step could involve the amidation of the quinoline derivative with a suitable amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with similar structural features.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C25H20Cl2N2O3 |
|---|---|
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-14-23(25(30)29-20-13-21(31-2)18(27)12-22(20)32-3)17-6-4-5-7-19(17)28-24(14)15-8-10-16(26)11-9-15/h4-13H,1-3H3,(H,29,30) |
InChI-Schlüssel |
VGENSHQOBVTRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653822.png)
![14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653829.png)

![Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11653848.png)
![3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653866.png)
![pentyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11653874.png)
![(5E)-1-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11653875.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11653885.png)
![5-(4-fluorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653891.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11653901.png)

![Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11653914.png)

